4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Attachment of the Benzamide Group: : The benzamide group can be introduced through an amidation reaction. This involves reacting the oxazole derivative with a benzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
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Introduction of the Butanoylamino Group: : The final step involves the acylation of the amine group with butanoyl chloride. This reaction is typically carried out in the presence of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with higher oxidation states.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions where the amide or oxazole ring can be substituted with various nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases. Its oxazole ring is known for its bioactivity and can be modified to enhance pharmacological properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 4-(butanoylamino)-N-(5-methyl-1,2-thiazol-3-yl)benzamide
- 4-(butanoylamino)-N-(5-methyl-1,2-imidazol-3-yl)benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C15H17N3O3/c1-3-4-14(19)16-12-7-5-11(6-8-12)15(20)17-13-9-10(2)21-18-13/h5-9H,3-4H2,1-2H3,(H,16,19)(H,17,18,20) |
InChI Key |
XEHIOYOSDUZVPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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